4-Amino-3-ethoxyphenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

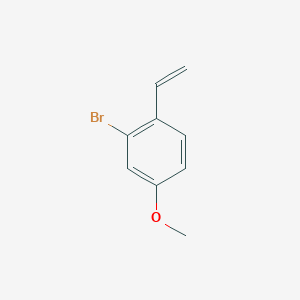

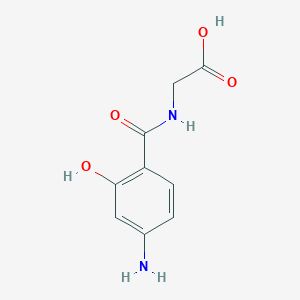

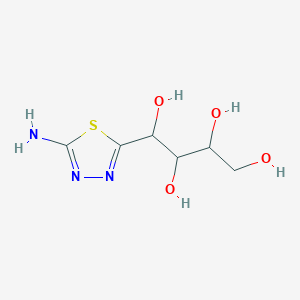

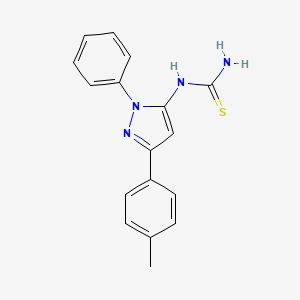

The molecular structure of 4-Amino-3-ethoxyphenol hydrochloride consists of an aromatic ring with an amino group (NH2) and an ethoxy group (C2H5O) attached to it. The presence of these functional groups may influence the compound’s reactivity and properties.Chemical Reactions Analysis

Amines, including this compound, can undergo various reactions. For instance, they can be alkylated by reaction with a primary alkyl halide . They can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .科学的研究の応用

Antimicrobial and Antidiabetic Activities

4-Amino-3-ethoxyphenol derivatives demonstrate broad-spectrum antimicrobial activities against various strains of bacteria and fungi. They also exhibit significant inhibitory effects on enzymes related to diabetes, suggesting potential antidiabetic applications. These findings are supported by DNA interaction studies, highlighting their potential as anticancer agents (Rafique et al., 2022).

Potential in Uterine Relaxation

Derivatives of 4-Amino-3-ethoxyphenol, such as Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino] phenoxy}propyl) amino]cyclohexyl}benzoate hydrochloride, have been identified as potent and selective β3-adrenoceptor agonists. This suggests their potential application in treating preterm labor by relaxing the uterus without significant effects on heart rate or blood pressure (Croci et al., 2007).

Corrosion Inhibition

3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a derivative of 4-Amino-3-ethoxyphenol, shows high effectiveness in inhibiting corrosion of mild steel in acidic environments. This compound acts as a mixed inhibitor, affecting both cathodic and anodic corrosion currents, and adheres to steel surfaces via chemisorption (Bentiss et al., 2009).

Antitubercular Activity

Certain 4-Amino-3-ethoxyphenol derivatives have shown higher activity against mycobacterial species than standard antitubercular drugs. This suggests their potential as antimycobacterials. Additionally, these compounds have been tested for their effects on photosynthetic electron transport in plant chloroplasts, indicating a broader biological impact (Tengler et al., 2013).

Catalytic Reduction and Environmental Applications

The degradation of toxic organic compounds, like 4-chloro 2-aminophenol, can be achieved through combined treatment strategies involving hydrodynamic cavitation, UV photolysis, and ozonation. This demonstrates the compound's utility in environmental pollution control (Barik & Gogate, 2016).

Tubulin-Targeting Antitumor Agents

Derivatives of 4-Amino-3-ethoxyphenol have been investigated as potential tubulin-targeting antitumor agents. These compounds exhibited potent antiproliferative activities, disrupted microtubular structure in cancer cells, and induced apoptosis, indicating their potential in cancer therapy (Greene et al., 2016).

Degradation and Environmental Impact

Studies on 4-nitrophenol, a relative of 4-Amino-3-ethoxyphenol, have revealed its degradation by bacteria, suggesting potential environmental applications in degrading toxic compounds (Takeo et al., 2003; Kitagawa et al., 2004).

Fluorescence Properties

2-(4-Amino-substituted-3-nitrophenyl)-3-hydroxyquinolin-4(1H)-ones, related to 4-Amino-3-ethoxyphenol, have been studied for their fluorescence properties. These properties suggest their potential use as molecular fluorescent probes (Motyka et al., 2011).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-amino-3-ethoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-11-8-5-6(10)3-4-7(8)9;/h3-5,10H,2,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRUJXGFHINJLEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{2-Azabicyclo[2.1.1]hexan-1-yl}acetic acid hydrochloride](/img/structure/B1380910.png)

![Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid](/img/structure/B1380912.png)